molecular formula C9H11ClN4 B2443976 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 93608-69-6

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2443976
CAS RN: 93608-69-6
M. Wt: 210.67
InChI Key: SMOUGYDUFWHMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 . It is used for proteomics research applications .


Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is characterized by its molecular formula C9H11ClN4 . Further details about its structure can be obtained through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The inhibitory properties of new synthesized derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-ones, including 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, have been analyzed with regard to the corrosion of copper in neutral and acidic chloride environments .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine include a molecular weight of 210.66 . More specific properties such as IR spectrum and NMR spectrum can be found in the literature .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to have potential cardiovascular applications , suggesting that this compound may also target cardiovascular-related proteins or enzymes.

Mode of Action

It’s known that similar compounds can have coronary vasodilating and antihypertensive activities , indicating that this compound might interact with its targets to modulate cardiovascular functions.

Biochemical Pathways

Given the potential cardiovascular effects of similar compounds , it’s plausible that this compound may influence pathways related to cardiovascular function and blood pressure regulation.

Result of Action

Similar compounds have been shown to have coronary vasodilating and antihypertensive activities , suggesting that this compound may have similar effects.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7(10)14-8(13-6)11-5-12-14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOUGYDUFWHMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Synthesis routes and methods

Procedure details

The mixture of 20 g of 4-hydroxy-6-t-butyl-1,3,3a,7-tetraazaindene and 80 ml of phosphorus oxychloride was refluxed over an oil bath at 140° to 150° C. for 3 to 4 hours. Excess phosphorus oxychloride was distilled away under reduced pressure and then the reaction mixture was poured into ice water. The product was extracted with methylene chloride, and dried over anhydrous sodium sulfate. Upon distilling off the methylene chloride, pale yellow crystal in yield of 16 g was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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